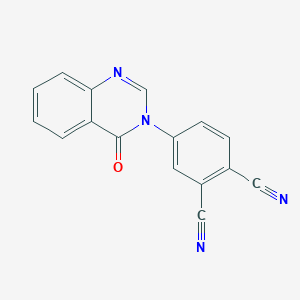

4-(4-氧代-3(4H)-喹唑啉基)苯酞腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of quinazoline derivatives, closely related to "4-(4-oxo-3(4H)-quinazolinyl)phthalonitrile," involves several innovative approaches. For instance, copper-catalyzed processes using molecular oxygen as the sole oxidant have been developed for the effective synthesis of substituted quinazolines from benzonitriles and 2-ethynylanilines. This method enables the cleavage of C-C triple bonds and the construction of new C-N and C-C bonds in one operation, highlighting the efficiency and sustainability of the synthesis process (Wang et al., 2018). Similarly, palladium-catalyzed intramolecular C(sp2)-H carboxamidation of N-arylamidines has been developed for the efficient synthesis of quinazolin-4(3H)-ones, showcasing an atom-economic and step-efficient strategy (Ma et al., 2011).

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is crucial for understanding their reactivity and properties. Detailed structural analysis is typically achieved through spectroscopic methods such as NMR, IR, MS, and HRMS. These analytical techniques provide insights into the molecular architecture, including substituent effects and electronic configuration, which are essential for tailoring the compound's properties for specific applications (Li Shi et al., 2013).

Chemical Reactions and Properties

Quinazoline derivatives undergo various chemical reactions, offering versatile functionality. For example, reactions with (hetero)aromatic aldehydes lead to the formation of acrylonitriles, highlighting the reactivity of the cyano group in facilitating nucleophilic addition and subsequent cyclization processes. This reactivity pattern is fundamental for constructing complex molecular frameworks (Volovenko et al., 2002).

科学研究应用

合成技术和性质

取代喹唑啉的开发,包括与4-(4-氧代-3(4H)-喹唑啉基)苯酞腈相关的化合物,已通过各种合成技术得到促进。例如,铜催化过程使能够用分子氧作为唯一氧化剂,从苯腈和2-乙炔苯胺合成取代喹唑啉。该方法有效地裂解C-C三键,并在一次操作中构建新的C-N和C-C键,展示了创建具有显著性质(包括荧光)的各种喹唑啉衍生物的潜力 (Wang et al., 2018)。此外,异吲哚二酸酐衍生物的合成突出了喹唑啉化合物作为各种含氮杂环结构的便利构建基块的多功能性,表明它们在科学研究中的广泛适用性 (Bogdanov & Mironov, 2016)。

抗菌活性

一系列新型多卤代苯腈喹唑啉-4(3H)-酮衍生物对几种细菌和真菌菌株表现出显著的抗菌活性。在这些化合物中,一种化合物特别表现出有效的抗菌性能,堪比众所周知的抗生素和杀菌剂。这表明4-(4-氧代-3(4H)-喹唑啉基)苯酞腈衍生物在开发新的抗菌剂方面的潜力 (Shi et al., 2013)。

催化和光学应用

源自苯酞腈衍生物的新型铁(II)和钴(II)酞菁配合物的合成和表征已经探索了它们在环己烯氧化中的催化活性和潜在的光学应用。这些研究揭示了这些化合物在选择性氧化过程中的用途,以及它们在各种工业应用(包括染料和空气净化材料)中的有前景的特性 (Saka et al., 2013)。

杂环抗氧化剂

利用微波辅助方法合成杂环抗氧化剂的研究已经产生了具有中等抗氧化活性的化合物。这表明喹唑啉衍生物在为潜在治疗应用创造有效抗氧化剂中的作用 (Sompalle & Roopan, 2016)。

属性

IUPAC Name |

4-(4-oxoquinazolin-3-yl)benzene-1,2-dicarbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8N4O/c17-8-11-5-6-13(7-12(11)9-18)20-10-19-15-4-2-1-3-14(15)16(20)21/h1-7,10H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUPAQYJOUZGIEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC(=C(C=C3)C#N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methoxy-4-(methylthio)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5533702.png)

![3-[5-(ethylthio)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B5533718.png)

![4-[(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5533722.png)

![N-(3-acetylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5533729.png)

![6-({4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5533758.png)

![4-[3-(5-methyl-2-furyl)-5-nitro-1-benzofuran-2-yl]-3-buten-2-one](/img/structure/B5533783.png)

![2-(4-chlorobenzyl)-8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5533790.png)

![4-[(4-nitro-1H-imidazol-1-yl)methyl]benzonitrile](/img/structure/B5533794.png)

![N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-phenoxyacetamide](/img/structure/B5533800.png)

![6-hydroxy-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone](/img/structure/B5533813.png)

![1-[(4-nitro-1H-pyrazol-1-yl)acetyl]piperidine](/img/structure/B5533820.png)